molecular formula C9H10BrN3O B2631057 3-Bromo-1-(methoxymethyl)indazol-7-amine CAS No. 2375269-85-3

3-Bromo-1-(methoxymethyl)indazol-7-amine

Cat. No.: B2631057
CAS No.: 2375269-85-3
M. Wt: 256.103
InChI Key: XPAQHQAJJHMKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(methoxymethyl)indazol-7-amine (CAS 2375269-85-3) is a valuable chemical building block for research and development, particularly in medicinal chemistry. It features the indazole heterocyclic scaffold, which is recognized as an emerging privileged structure in drug discovery due to its widespread presence in compounds with diverse biological activities . The molecule's structure includes a bromo substituent at the 3-position and a methoxymethyl protective group at the 1-nitrogen, which modulates its properties and reactivity. The 7-amino group serves as a key handle for further functionalization, allowing researchers to create more complex molecules. Indazole derivatives are found in various therapeutic areas, including as anti-bacterial, anti-cancer, and anti-inflammatory agents . This compound is specifically offered for research applications as a synthetic intermediate. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-bromo-1-(methoxymethyl)indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c1-14-5-13-8-6(9(10)12-13)3-2-4-7(8)11/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAQHQAJJHMKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=C(C=CC=C2N)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Regioselectivity

7-Bromo-4-chloro-1H-indazol-3-amine (6)
  • Structure : Bromine at position 7, chlorine at position 4, and amine at position 3.
  • Synthesis : Synthesized via regioselective bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in sulfuric acid, followed by cyclization with hydrazine hydrate . Key challenges include avoiding over-bromination and controlling regiochemistry.
  • Key Data :
    • Yield: 38–45% over two steps .
    • Purity: Up to 98% after recrystallization .
    • Application: Intermediate for Lenacapavir, an HIV capsid inhibitor .
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine (19B)
  • Structure : Methyl group at position 1 (vs. methoxymethyl in the target compound).
  • Synthesis : Derived from 3-bromo-6-chloro-2-fluorobenzonitrile using methylhydrazine .
  • Key Data :
    • MS (m/z): 262.0 [M+H]+ .
    • Regiochemistry: Methyl substitution at position 1 simplifies synthesis but reduces polarity compared to methoxymethyl .
3-Bromo-7-amino-1H-indazole (CAS 316810-90-9)
  • Structure : Bromine at position 3 and amine at position 7, but lacks the methoxymethyl group.
  • Key Data :
    • Supplier Information: 12 suppliers listed, indicating commercial availability .

Physicochemical and Functional Differences

Compound Substituents (Positions) Molecular Weight Key Functional Groups Solubility/Stability Insights
3-Bromo-1-(methoxymethyl)indazol-7-amine 1: Methoxymethyl; 3: Br; 7: NH2 256.09 g/mol Ether, amine, bromine Enhanced solubility due to methoxymethyl
7-Bromo-4-chloro-1H-indazol-3-amine (6) 3: NH2; 4: Cl; 7: Br 247.94 g/mol Amine, halogens Moderate solubility in polar solvents
4-Bromo-7-fluoro-1H-indazol-3-amine 3: NH2; 4: Br; 7: F 230.04 g/mol Amine, halogens Fluorine enhances metabolic stability
7-Bromo-1H-indazol-3-amine (CAS 1234616-28-4) 3: NH2; 7: Br 212.05 g/mol Amine, bromine Limited solubility in non-polar media

Biological Activity

3-Bromo-1-(methoxymethyl)indazol-7-amine (CAS No. 2375269-85-3) is a compound that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an indazole core, which is known for its diverse biological properties. The bromine atom and methoxymethyl group contribute to its reactivity and potential interactions with biological targets.

Understanding the mechanism of action is crucial for elucidating the biological activity of this compound. The compound primarily interacts with specific enzymes and receptors, modulating their activity through various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. This inhibition can lead to altered phosphorylation states of proteins, affecting gene expression and cellular responses .
  • Targeting Cancer Pathways : In studies involving cancer cell lines, it has been observed that this compound can induce apoptosis in tumor cells by inhibiting the Bcl2 family members and influencing the p53/MDM2 pathway .

Biological Activity Data

Recent studies have highlighted the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)5.15Induces apoptosis via Bcl2 inhibition
A549 (Lung Cancer)10.5Cell cycle arrest
Hep-G2 (Liver Cancer)8.0Inhibits proliferation

These findings indicate that this compound exhibits significant anti-cancer properties, particularly through mechanisms that promote cell death in malignant cells while sparing normal cells .

Case Studies

A notable study evaluated the effects of this compound on a range of cancer types:

  • Chronic Myeloid Leukemia (CML) : The compound demonstrated a potent inhibitory effect on CML cell lines, with an IC50 value indicating strong selectivity against cancerous cells compared to normal cells.
  • Triple-Negative Breast Cancer (TNBC) : In vivo studies showed that treatment with this compound significantly inhibited lung metastasis in TNBC models, outperforming existing treatments like TAE226 .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity in animal models, making it a promising candidate for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.